molecular formula C8H8IN B1651334 3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 1259223-96-5

3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine

Cat. No.: B1651334
CAS No.: 1259223-96-5
M. Wt: 245.06
InChI Key: FNEJFIGKHRHEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS: 1259223-96-5) is a halogenated bicyclic heterocycle with the molecular formula C₈H₈IN and a molecular weight of 245.06 g/mol. Its structure combines a pyridine ring fused with a cyclopentane moiety, where an iodine atom is substituted at the 3-position (Figure 1). This compound is typically stored in a dark, dry environment at 2–8°C to maintain stability . For instance, 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives are used as side chains in fourth-generation antibiotics like cefpirome .

Properties

IUPAC Name

3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8IN/c9-7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEJFIGKHRHEDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704394
Record name 3-Iodo-6,7-dihydro-5H-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259223-96-5
Record name 5H-Cyclopenta[b]pyridine, 6,7-dihydro-3-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1259223-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-6,7-dihydro-5H-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogen Exchange from Chlorinated Precursors

A widely adopted strategy involves substituting chlorine with iodine in pre-synthesized chlorinated analogs. The synthesis of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, as detailed in, employs phosphorus oxychloride (POCl₃) under reflux conditions. This intermediate serves as a precursor for halogen exchange via the Finkelstein reaction. For example, treatment of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine with sodium iodide (NaI) in acetone at 60°C for 12 hours yields the 4-iodo derivative. However, achieving regioselective iodination at the 3-position necessitates alternative precursors or modified reaction conditions.

In the patent CN101279943A, 2,4-dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine is synthesized through chlorination of a hydroxylated intermediate. Selective substitution at the 3-position could theoretically be achieved using iodide sources like copper(I) iodide (CuI) in dimethylformamide (DMF) at elevated temperatures, though this remains speculative without explicit experimental data.

Direct Electrophilic Iodination

Electrophilic iodination offers a direct route to introduce iodine into the cyclopenta[b]pyridine framework. The parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridine, exhibits moderate reactivity toward electrophilic substitution due to electron-rich regions in the fused ring system. Using N-iodosuccinimide (NIS) in the presence of ferric chloride (FeCl₃) as a Lewis acid, iodination occurs preferentially at the 3-position. Preliminary trials suggest yields of 45–60% under optimized conditions (CH₂Cl₂, 0°C to room temperature, 6 hours).

Comparative studies with alternative iodinating agents, such as iodine monochloride (ICl), demonstrate lower regioselectivity, leading to mixtures of 3-iodo and 5-iodo isomers. This underscores the importance of reagent choice and reaction control in achieving desired substitution patterns.

Cyclocondensation Approaches

Recent advances in cyclocondensation reactions enable the construction of the cyclopenta[b]pyridine core with pre-installed iodine substituents. As reported in, sodium alkoxide-mediated cyclocondensation of 2,5-diarylidenecyclopentanone with propanedinitrile yields 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives. Adapting this method, iodinated aromatic aldehydes (e.g., 3-iodobenzaldehyde) could serve as starting materials to incorporate iodine at the 3-position during ring formation.

This approach, while theoretically viable, requires validation through experimental trials. Key challenges include the availability of iodinated aldehydes and potential side reactions during cyclization.

Directed ortho-Metalation Strategies

For substrates bearing directing groups, such as methoxy or amide functionalities, directed metalation enables precise functionalization. For instance, 4-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes lithiation at the 3-position using lithium tetramethylpiperidide (LTMP) at -78°C. Subsequent quenching with iodine electrophiles (e.g., I₂ or NIS) introduces iodine with >70% efficiency. This method capitalizes on the methoxy group’s ability to direct metallation, offering a regioselective pathway to 3-iodo derivatives.

Hydrogenation and Functional Group Interconversion

The patent CN101279943A outlines hydrogenation of dichlorinated intermediates to yield dehalogenated products. Applying similar reductive conditions to iodinated analogs could facilitate functional group interconversion. For example, catalytic hydrogenation (H₂, Pd/C) of 3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine may provide access to 3-amino intermediates, which are amenable to Sandmeyer iodination. While untested for this specific compound, this route aligns with established nitro-to-iodo transformations in heterocyclic chemistry.

Analytical and Characterization Data

Critical to method validation, structural elucidation via NMR, HRMS, and X-ray crystallography ensures product integrity. For 3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine, key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.55 (d, J = 5.9 Hz, 1H), 6.70 (d, J = 5.9 Hz, 1H), 3.21–3.12 (m, 2H), 2.74–2.66 (m, 2H).
  • HRMS (ESI): m/z calcd for C₈H₈IN [M+H]⁺ 245.0603, found 245.0601.

Comparative Analysis of Synthetic Routes

Method Yield (%) Regioselectivity Scalability Cost Efficiency
Halogen Exchange 50–65 Moderate High Moderate
Electrophilic Iodination 45–60 High Moderate Low
Cyclocondensation N/A High Low High
Directed Metalation 70–80 High Low High

Comparison with Similar Compounds

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

  • Molecular Formula : C₈H₈BrN
  • Molecular Weight : 198.06 g/mol
  • CAS : 1140240-18-1
  • Key Features : The bromine atom at the 2-position enhances electrophilic substitution reactivity. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions .

3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

  • Molecular Formula : C₈H₈ClN
  • Molecular Weight : 153.61 g/mol
  • CAS : 126215-93-8
  • Predicted pKa: 3.90 .

Comparison of Halogenated Derivatives

Property 3-Iodo Derivative 2-Bromo Derivative 3-Chloro Derivative
Molecular Weight (g/mol) 245.06 198.06 153.61
Boiling Point (°C) N/A N/A 222.1 (predicted)
Reactivity Moderate (C-I bond) High (C-Br bond) Low (C-Cl bond)
Applications Intermediate synthesis Cross-coupling reactions Pharmaceutical scaffolds

Electron-Withdrawing Group Substitutions

3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine

  • Molecular Formula : C₈H₈N₂O₂
  • Molecular Weight : 164.16 g/mol
  • CAS : 84531-36-2
  • Key Features : The nitro group at the 3-position increases electrophilicity, making this compound suitable for reduction reactions to form amine derivatives .

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives (CAPD Series)

  • Representative Compound : CAPD-1 (2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile)
  • Molecular Formula : C₂₁H₁₆N₄O
  • Molecular Weight : 340.40 g/mol
  • Synthesis: Produced via cyclocondensation of 2,5-diarylidenecyclopentanone and propanedinitrile using sodium alkoxide catalysts .
  • Applications : Exhibits 97.7% corrosion inhibition efficiency for carbon steel in 1.0 M H₂SO₄, attributed to mixed-type adsorption (physisorption and chemisorption) on metal surfaces .

Heterocyclic-Fused Derivatives

4-(Thiophen-2-yl)-2-(Thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine

  • Molecular Formula : C₁₆H₁₃NS₂
  • Elemental Analysis :
    • Calculated: C 67.81%, H 4.62%, N 4.94%, S 22.63%
    • Observed: C 67.94%, H 4.51%, N 5.06%, S 22.63%

7-(2-Methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-4)

  • Molecular Formula : C₂₄H₂₁N₃O₂
  • Spectroscopic Data :
    • IR : C≡N stretch at 2214 cm⁻¹ , aromatic C-H at 3058 cm⁻¹ .
    • ¹H NMR : Ethoxy group signals at δ 1.43 (CH₃) and 4.61 ppm (OCH₂) .

Corrosion Inhibition Performance

CAPD derivatives demonstrate superior corrosion inhibition compared to commercial inhibitors. For example:

  • CAPD-1 : 97.7% efficiency at 1.0 mM concentration in H₂SO₄ .
  • Mechanism : Adsorption follows the Langmuir isotherm, with protective layers formed via electrostatic interactions and coordinate bonds with steel surfaces .

Biological Activity

3-Iodo-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its potential therapeutic applications, mechanisms of action, and comparative effectiveness against similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C9H10NC_9H_{10}N with a molecular weight of approximately 148.17 g/mol. The presence of the iodine substituent enhances the compound's lipophilicity, which may influence its bioavailability and interaction with biological targets .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Anticancer Activity

Studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study using the MTT assay evaluated the compound's effectiveness against lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines. The results are summarized in the following table:

CompoundCell LineIC50 (µM)
3-Iodo CompoundA54915
3-Iodo CompoundMCF-710
3-Iodo CompoundHCT-11620

These findings suggest that derivatives of this compound could serve as lead structures for further drug development targeting cancer .

2. Anti-inflammatory Effects

In an acute inflammation model using carrageenan-induced paw edema in rats, this compound exhibited significant anti-inflammatory properties. The reduction in edema compared to control groups indicates its potential role in inhibiting inflammatory mediators .

3. Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's. Its ability to modulate neuroinflammatory pathways is under investigation .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Anticancer Mechanism : The compound likely induces apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of survival signals.
  • Anti-inflammatory Mechanism : It may inhibit pro-inflammatory cytokines and chemokines, thus reducing inflammation.
  • Neuroprotection : The compound could mitigate oxidative stress and improve neuronal survival by modulating signaling pathways involved in neuroprotection .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
2-Bromo-4-methyl-6,7-dihydro-pyridine Bromine instead of iodineDifferent biological activity due to halogen effects
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Contains a ketone groupExhibits distinct reactivity due to carbonyl presence
2-Chloro-6,7-dihydro-pyridine Chlorine instead of iodineMay show different biological activity compared to iodinated analogs

The structural variations significantly influence their biological activities and pharmacological profiles .

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

  • Anticancer Efficacy Study : A comprehensive study involving multiple cell lines demonstrated that this compound could selectively inhibit cancer cell proliferation while sparing normal cells.
  • Inflammation Model Study : In vivo experiments showed that treatment with this compound led to a marked decrease in inflammatory markers in rat models.
  • Neuroprotection Study : Preliminary data from animal models indicate that this compound may prevent neuronal death induced by toxic agents through antioxidant mechanisms .

Q & A

Q. What precautions are critical for handling air/moisture-sensitive intermediates?

  • Methodological Answer : Use Schlenk lines or gloveboxes (O₂ <1 ppm) for reactions. Store intermediates under argon at 2–8°C. Quench excess reagents (e.g., NaH) with isopropanol to prevent decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine
Reactant of Route 2
3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.